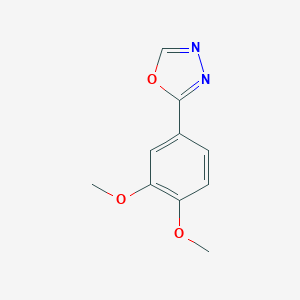

2-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5378-22-3 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.2g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C10H10N2O3/c1-13-8-4-3-7(5-9(8)14-2)10-12-11-6-15-10/h3-6H,1-2H3 |

InChI Key |

DOEYKWOSOXWMPL-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NN=CO2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=CO2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl 1,3,4 Oxadiazole and Its Structural Analogues

Conventional Synthetic Routes to 1,3,4-Oxadiazole (B1194373) Core Structures

Traditional methods for synthesizing 1,3,4-oxadiazoles have been the bedrock of research in this field for decades. These routes often involve the cyclization or condensation of readily available starting materials.

One of the most common and direct pathways to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. biointerfaceresearch.comnih.gov These diacylhydrazine intermediates are typically prepared from the reaction of a hydrazide with a carboxylic acid or its derivative, such as an acid chloride. nih.govjchemrev.com For the specific synthesis of 2-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole, this would involve reacting 3,4-dimethoxybenzohydrazide (B1302353) with an appropriate acylating agent, followed by cyclization.

A variety of dehydrating agents can be employed to facilitate the ring closure, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentaoxide, and polyphosphoric acid. nih.govutar.edu.my For instance, substituted aromatic hydrazides can be reacted with aromatic acids in the presence of POCl₃ to yield the corresponding 1,3,4-oxadiazole derivatives. nih.govniscpr.res.in

Another prominent method is the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of acid hydrazides with aldehydes. biointerfaceresearch.comjournalagent.com Various oxidizing agents, such as chloramine-T, potassium permanganate, and bromine in acetic acid, are used to effect this transformation. biointerfaceresearch.comnih.govniscpr.res.in For example, hydrazones derived from aromatic aldehydes and aroylhydrazines can be oxidatively cyclized using iodine and yellow mercuric oxide to produce 2,5-diaryl-1,3,4-oxadiazoles. journalagent.com

A convergent approach has also been described where acyl hydrazides react with α-bromo nitroalkanes to directly yield 2,5-disubstituted 1,3,4-oxadiazoles under non-dehydrative, semiaqueous conditions, avoiding the isolation of a 1,2-diacyl hydrazide intermediate. rsc.orgnih.gov

| Precursor | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| 1,2-Diacylhydrazines | POCl₃, SOCl₂, PPA | 2,5-Disubstituted-1,3,4-oxadiazoles | nih.gov |

| N-Acylhydrazones | Chloramine-T, KMnO₄, I₂/HgO | 2,5-Disubstituted-1,3,4-oxadiazoles | biointerfaceresearch.comjournalagent.com |

| Acyl Hydrazides + α-Bromo Nitroalkanes | Semiaqueous conditions | 2,5-Disubstituted-1,3,4-oxadiazoles | rsc.orgnih.gov |

| Acid Hydrazides + Carboxylic Acids | POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazoles | utar.edu.myniscpr.res.in |

Condensation reactions provide alternative routes to the 1,3,4-oxadiazole scaffold. A notable example is the Huisgen reaction, which involves the reaction of 5-substituted 1H-tetrazoles with electrophiles like acid chlorides or anhydrides. nih.gov This method offers a clean and efficient pathway to 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

Another strategy involves the condensation of hydrazides with carbon disulfide in a basic alcoholic solution, followed by acidification, to yield 5-substituted-1,3,4-oxadiazole-2-thiols. jchemrev.comacs.org These thiol derivatives can be further functionalized. Similarly, reacting hydrazides with cyanogen (B1215507) bromide can produce 5-substituted-1,3,4-oxadiazol-2-amines. nih.govsemanticscholar.org

The reaction between N-acylbenzotriazoles and acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid also furnishes 1,3,4-oxadiazole derivatives in very good yields. organic-chemistry.org

The synthesis of functionalized 1,3,4-oxadiazole derivatives often requires multi-step sequences to introduce desired substituents. luxembourg-bio.com A common strategy begins with the esterification of a substituted aromatic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. nih.gov This hydrazide then serves as a versatile intermediate.

For instance, the hydrazide can be reacted with another carboxylic acid derivative (like β-benzoyl propionic acid) in the presence of a cyclodehydrating agent such as phosphorus oxychloride to form the final 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Alternatively, the hydrazide can be condensed with an aldehyde to form a hydrazone, which is then cyclized. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, have been employed in a multi-step approach to synthesize complex, unsymmetrical 1,3,4-oxadiazole derivatives. nih.gov This involves coupling a bromine-substituted 1,3,4-oxadiazole with a suitable boronic acid or ester. nih.gov Another advanced multi-step approach is the Ugi/Huisgen sequence, which combines a multicomponent reaction with the Huisgen tetrazole reaction to create highly diverse 2,5-substituted 1,3,4-oxadiazoles. nih.gov

| Initial Step | Key Intermediate | Subsequent Reaction | Final Product | Reference |

|---|---|---|---|---|

| Esterification of aromatic acid | Acid Hydrazide | Cyclocondensation with another acid | Functionalized 2,5-disubstituted-1,3,4-oxadiazole | nih.gov |

| Synthesis of bromo-oxadiazole | Bromo-substituted 1,3,4-oxadiazole | Suzuki cross-coupling with boronic acid | Unsymmetrical biaryl-1,3,4-oxadiazole | nih.gov |

| Ugi four-component reaction | α-Acylamino amide | Conversion to tetrazole, then Huisgen reaction | Diverse 2,5-substituted-1,3,4-oxadiazoles | nih.gov |

| Reaction of hydrazide with CS₂/KOH | Potassium dithiocarbazate | Reaction with hydrazine hydrate | 1,2,4-Triazole precursor for further functionalization | nih.gov |

Advanced and Green Chemistry Methodologies in Oxadiazole Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, energy consumption, and the use of hazardous materials. nih.govresearchgate.netresearchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. acs.org This method allows for the generation of radical intermediates under mild conditions, often without the need for harsh oxidants or high temperatures. An oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones has been developed to synthesize 1,3,4-oxadiazoles in high yields, with hydrogen gas as the only byproduct. organic-chemistry.orgacs.org This process can utilize an organo-acridinium photocatalyst in combination with a cobaloxime catalyst. acs.org

In another approach, a catalyst-free, visible-light-promoted cyclization between aldehydes and hypervalent iodine(III) reagents has been shown to produce 2,5-disubstituted 1,3,4-oxadiazoles. acs.org Photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazones to 1,3,4-oxadiazoles can also be achieved by UV irradiation in the presence of molecular oxygen, without needing a separate photocatalyst or strong oxidant. nih.gov

The use of ultrasonic irradiation is another green chemistry technique that can significantly accelerate reaction rates, improve yields, and often allows for reactions to be conducted under milder conditions. nih.govnih.govtandfonline.com An ultrasound-assisted procedure has been successfully applied to the synthesis of 5-substituted-1,3,4-oxadiazol-2-amines from the reaction of hydrazides and cyanogen bromide, achieving high yields (81-93%) in a short time frame. nih.govsemanticscholar.orgresearchgate.net

This methodology has been shown to be superior to conventional heating methods, which often require much longer reaction times. nih.govnih.gov For example, the synthesis of certain triazole derivatives using ultrasound took 40-80 minutes, compared to 16-26 hours via conventional protocols. nih.gov The application of ultrasound provides an efficient, economical, and environmentally benign alternative for the synthesis of oxadiazole derivatives and other heterocyclic compounds. tandfonline.com

Atom-Economical and Solvent-Minimizing Strategies

In contemporary organic synthesis, a strong emphasis is placed on the development of methodologies that are both environmentally benign and efficient. For the synthesis of this compound and its analogues, several strategies that improve atom economy and reduce solvent usage have been reported. These methods often involve one-pot procedures, microwave assistance, and the use of efficient coupling and cyclodehydration reagents.

One-pot syntheses are particularly advantageous as they reduce the need for intermediate purification steps, saving time, solvents, and resources. A variety of 2,5-disubstituted-1,3,4-oxadiazoles can be prepared in a one-pot fashion by condensing mono-arylhydrazides, such as 3,4-dimethoxybenzohydrazide, with acid chlorides. rsc.org This approach is notable for not requiring an additional acid catalyst or dehydrating agent, particularly when conducted with microwave heating. rsc.org Another efficient one-pot protocol involves the copper-catalyzed dual oxidation of aryl acetic acids and hydrazides, using molecular oxygen as the terminal oxidant, which avoids the use of expensive or toxic reagents. chem-station.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. chemmethod.comnih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been effectively achieved under microwave irradiation, significantly reducing reaction times from hours to minutes compared to conventional heating methods. chemmethod.comnih.govnih.gov For instance, the condensation of hydrazides with aromatic aldehydes, followed by cyclization, can be rapidly promoted by microwave energy. nih.govnih.gov

The choice of cyclodehydration agent is critical in the final step of oxadiazole ring formation from N,N'-diacylhydrazine precursors. While classic reagents like phosphorus oxychloride (POCl₃) are effective, modern alternatives are sought to mitigate harsh reaction conditions. researchgate.netresearchgate.net Reagents such as [Et₂NSF₂]BF₄ (XtalFluor-E) have been successfully used for the practical cyclodehydration of 1,2-diacylhydrazines, often with improved yields when additives like acetic acid are used. researchgate.net Other approaches employ reagents like tosyl chloride or involve oxidative cyclization of acylhydrazones using systems like iodine in the presence of a base, which represent milder alternatives to traditional dehydrating agents. nih.gov

Derivatization Strategies for the this compound Scaffold

Modification of the core this compound structure is essential for developing a library of related compounds for structure-activity relationship (SAR) studies. Derivatization can be achieved by introducing substituents onto the oxadiazole ring, chemically altering the dimethoxyphenyl moiety, or by synthesizing hybrid molecules incorporating other pharmacophores.

The 1,3,4-oxadiazole ring offers a versatile platform for substitution, primarily at the C5 position (relative to the C2-linked dimethoxyphenyl group). A common strategy involves the cyclization of 3,4-dimethoxybenzohydrazide with various substituted aromatic carboxylic acids in the presence of a dehydrating agent like POCl₃. researchgate.netresearchgate.net This allows for the introduction of a wide array of aryl or alkyl groups at the C5 position.

A more versatile approach for derivatization involves the synthesis of key intermediates such as 5-substituted-1,3,4-oxadiazole-2-thiols and 2-amino-5-substituted-1,3,4-oxadiazoles.

The synthesis of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a cornerstone for further functionalization. This intermediate is typically prepared by reacting 3,4-dimethoxybenzohydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification to induce ring closure. chemmethod.comresearchgate.net The resulting thiol exists in tautomeric equilibrium with its thione form and provides a nucleophilic handle for a variety of subsequent reactions. researchgate.net The thiol group can be readily alkylated or aralkylated by reacting it with various alkyl or aralkyl halides, leading to a diverse range of S-substituted derivatives. informaticsjournals.co.inmdpi.com This S-alkylation is a robust method for attaching different functional groups, including those bearing other heterocyclic rings. mdpi.comrsc.org

Another powerful intermediate is 5-(3,4-dimethoxyphenyl)-2-amino-1,3,4-oxadiazole . This compound can be synthesized through several routes, such as the oxidative cyclization of semicarbazones derived from 3,4-dimethoxybenzaldehyde. researchgate.netijpsjournal.com Iodine-mediated oxidative C-O bond formation is an efficient, transition-metal-free method for this transformation. ijpsjournal.com The resulting 2-amino group can be subsequently acylated, alkylated, or used as a building block for constructing more complex hybrid molecules. researchgate.net For example, the amino group can react with various acetamide (B32628) derivatives to form more complex structures. mdpi.com

| Intermediate | Reagent for Derivatization | Resulting Structure | Synthetic Strategy |

|---|---|---|---|

| 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | Alkyl/Aralkyl Halides (R-X) | 2-((Alkyl/Aralkyl)thio)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | S-alkylation/aralkylation of the thiol group. informaticsjournals.co.inmdpi.com |

| 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | Formaldehyde (B43269) and secondary amines (e.g., piperazine) | 3-((Substituted-piperazin-1-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Mannich reaction on the thione tautomer. chemmethod.com |

| 5-(3,4-Dimethoxyphenyl)-2-amino-1,3,4-oxadiazole | Acid Chlorides/Anhydrides (RCOCl) | N-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amide | N-acylation of the primary amino group. |

| 5-(3,4-Dimethoxyphenyl)-2-amino-1,3,4-oxadiazole | Bromoalkanes (R-Br) | N-Alkyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | N-alkylation of the primary amino group. researchgate.net |

While derivatization of the oxadiazole ring is common, chemical modification of the 3,4-dimethoxyphenyl moiety presents another avenue for structural diversification. The oxadiazole ring is generally stable to a range of reaction conditions, allowing for functionalization of the appended phenyl ring.

A key transformation is the O-demethylation of one or both methoxy (B1213986) groups to yield the corresponding phenolic compounds (catechol or guaiacol (B22219) derivatives). This conversion increases polarity and provides a site for further functionalization (e.g., O-alkylation). Standard reagents for demethylation include strong Lewis acids like boron tribromide (BBr₃), which is highly effective even at low temperatures. chem-station.com Other systems such as aluminum chloride (AlCl₃) with sodium iodide (NaI) in acetonitrile, or strong protic acids like hydrobromic acid (HBr), are also employed. chem-station.cominformaticsjournals.co.in Thiol-based reagents, such as dodecanethiol in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), offer a milder, non-acidic alternative. chem-station.com The selection of the demethylation agent would depend on the tolerance of other functional groups present in the molecule.

Further substitution on the aromatic ring, such as nitration or halogenation, is also conceivable. The 1,3,4-oxadiazole ring is an electron-withdrawing group, which would direct incoming electrophiles to the positions ortho and para to the oxadiazole substituent. However, the existing electron-donating methoxy groups at positions 3 and 4 strongly activate the ring, directing electrophilic substitution primarily to positions 2, 5, and 6. The ultimate regioselectivity would depend on the interplay between these directing effects and the specific reaction conditions used. Functional groups on the phenyl ring can also be interconverted; for example, a nitro group can be selectively reduced to an amine without affecting the oxadiazole ring using reagents like SnCl₂·2H₂O and NaBH₄.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design. The this compound scaffold has been incorporated into various hybrid structures to explore synergistic or enhanced biological activities.

One notable example involves linking the oxadiazole core to other heterocyclic systems. A series of 3-substituted-5-(3,4-dimethoxyphenyl)-3H- chem-station.comoxadiazole-2-thione derivatives has been synthesized. chemmethod.com The synthesis starts with the formation of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, which is then subjected to a Mannich reaction with formaldehyde and various substituted anilines or piperazine (B1678402) derivatives to yield the final hybrid compounds. chemmethod.com

Another reported hybrid links the 3,4-dimethoxyphenyl-1,3,4-oxadiazole moiety to a chalcone-like fragment. The synthesis of 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxy phenyl)-1,3,4-oxadiazole was achieved as part of a series aimed at developing novel therapeutic agents. This demonstrates the successful coupling of the pre-formed oxadiazole with other functionalized building blocks.

| Hybrid Scaffold Type | Example Compound Name | Key Synthetic Step | Reference |

|---|---|---|---|

| Oxadiazole-Thione-Piperazine | 3-((4-(4-Nitrophenyl)piperazin-1-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Mannich reaction between the oxadiazole-thione, formaldehyde, and N-(4-nitrophenyl)piperazine. | chemmethod.com |

| Oxadiazole-Thione-Aniline | 3-((4-Chlorophenylamino)methyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Mannich reaction between the oxadiazole-thione, formaldehyde, and 4-chloroaniline. | chemmethod.com |

| Oxadiazole-Propanone | 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | Cyclization of 3-(4-bromobenzoyl)propionic acid hydrazide with 3,4-dimethoxybenzoic acid. |

Advanced Spectroscopic and Structural Characterization of 2 3,4 Dimethoxyphenyl 1,3,4 Oxadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 2-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy offers precise information about the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the dimethoxyphenyl substituent and the oxadiazole ring.

The aromatic protons on the 3,4-dimethoxyphenyl ring typically appear as a set of multiplets or distinct doublets and doublet of doublets in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The protons of the two methoxy (B1213986) groups (-OCH₃) present as sharp singlets, each integrating to three protons, at approximately δ 3.9-4.0 ppm. The specific chemical shifts and coupling constants are influenced by the electronic effects of the substituents on the aromatic ring.

Interactive Data Table: ¹H NMR Spectral Data for this compound Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | m |

| Methoxy (-OCH₃) | 3.9 - 4.0 | s |

| Oxadiazole-H | 8.5 - 9.5 | s |

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbons of the oxadiazole ring are particularly noteworthy, appearing at downfield chemical shifts, typically in the range of δ 161-166 ppm, which is characteristic for the C=N double bond in the heterocyclic ring. nih.gov

The carbons of the dimethoxyphenyl ring resonate in the aromatic region (δ 110-150 ppm). The two methoxy group carbons are observed as distinct signals in the upfield region, usually around δ 56 ppm. The specific chemical shifts of the aromatic carbons are influenced by the positions of the methoxy groups and their electron-donating effects. researchgate.netresearchgate.net

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C (Oxadiazole Ring) | 161 - 166 |

| C (Aromatic Ring) | 110 - 150 |

| C (Methoxy, -OCH₃) | ~56 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative.

To definitively assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks within the dimethoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the dimethoxyphenyl ring and the oxadiazole ring, as well as confirming the positions of the methoxy groups. For instance, correlations between the methoxy protons and their attached carbons, as well as the adjacent aromatic carbons, can be observed. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound derivatives displays characteristic absorption bands that confirm the presence of the key structural motifs. nih.gov

Key vibrational frequencies include:

C=N stretching: The carbon-nitrogen double bond within the oxadiazole ring typically shows a medium to strong absorption band in the region of 1605-1624 cm⁻¹. nih.govnih.gov

C-O-C stretching: The ether linkages of the methoxy groups and the oxadiazole ring give rise to strong absorption bands. The asymmetric and symmetric stretching vibrations of the aryl ether linkage are usually observed around 1240-1270 cm⁻¹ and 1020-1040 cm⁻¹, respectively. nih.gov

Aromatic C-H stretching: These vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹. nih.gov

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring appear as several bands of variable intensity in the 1450-1600 cm⁻¹ region. nih.gov

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=N (Oxadiazole) | Stretching | 1605 - 1624 |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1240 - 1270 |

| C-O-C (Aryl Ether) | Symmetric Stretching | 1020 - 1040 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high accuracy. nih.gov

The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak [M]⁺, which confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. A common fragmentation pathway for 1,3,4-oxadiazoles involves the cleavage of the heterocyclic ring. electronicsandbooks.comresearchgate.net One interesting fragmentation reported for some 2,5-disubstituted-1,3,4-oxadiazoles is the loss of isocyanic acid (HNCO) from the protonated molecular ion [M+H]⁺. nih.govelectronicsandbooks.com

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M+H]⁺ | Protonated Molecular Ion |

| Fragmentation Ions | Result from the cleavage of the oxadiazole and dimethoxyphenyl rings |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to obtain accurate measurements of bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

This technique provides definitive proof of the molecular structure and reveals details about the planarity of the ring systems and the conformation of the molecule in the solid state. The crystal structure of related 1,3,4-oxadiazole (B1194373) derivatives often reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which influence the crystal packing. researchgate.net For instance, studies on similar compounds have shown that the oxadiazole ring is essentially planar, and the dihedral angle between the oxadiazole ring and the attached phenyl ring is a key conformational parameter. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within molecules. For aromatic and heterocyclic compounds such as this compound and its derivatives, UV-Vis spectra provide valuable insights into the electronic structure and conjugation within the molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) are characteristic of the chromophores present in the molecule.

In the case of this compound derivatives, the principal chromophoric system is composed of the interconnected aromatic phenyl ring and the heterocyclic 1,3,4-oxadiazole ring. The electronic transitions observed in the UV-Vis spectra of these compounds are typically π → π* and n → π* transitions. The high-energy π → π* transitions arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the conjugated system. These are usually observed as intense absorption bands. The n → π* transitions, which involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms of the oxadiazole ring) to the π* antibonding orbitals, are generally of lower intensity and can sometimes be obscured by the more intense π → π* bands.

The position and intensity of the absorption maxima are sensitive to the nature and position of substituents on the phenyl ring, as well as the solvent used for the analysis. Electron-donating groups, such as the dimethoxy groups in the 3 and 4 positions of the phenyl ring, can cause a bathochromic shift (a shift to longer wavelengths) of the λmax due to the extension of the conjugated system and stabilization of the excited state.

Detailed research findings on a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives provide a basis for understanding the electronic transitions in the target compound. The UV-Vis spectral data for a selection of these derivatives, measured in a suitable solvent like methanol (B129727) or chloroform, are typically presented in a tabular format. These tables include the compound identifier, the substituents on the phenyl rings, and the corresponding λmax and molar absorptivity values.

For instance, a study on various 2,5-disubstituted 1,3,4-oxadiazoles revealed that these compounds exhibit characteristic absorption maxima in the UV region. nih.gov The electronic absorption spectra of these derivatives generally show intense bands which are attributed to the π → π* transitions of the conjugated aromatic and heterocyclic systems. The specific wavelengths of maximum absorption are influenced by the electronic effects of the substituents on the phenyl rings.

Below is a representative data table illustrating the kind of information obtained from UV-Vis spectroscopic analysis of 1,3,4-oxadiazole derivatives.

| Compound ID | R (Substitution on Phenyl Ring) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Reference |

| 1a | H | 285 | 15,200 | Methanol | nih.gov |

| 1b | 4-OCH₃ | 295 | 18,500 | Methanol | nih.gov |

| 1c | 4-Cl | 290 | 16,800 | Methanol | nih.gov |

| 1d | 4-NO₂ | 315 | 21,300 | Methanol | nih.gov |

This table is for illustrative purposes and shows representative data for analogous compounds.

The data clearly demonstrates the influence of the substituent 'R' on the electronic absorption properties. An electron-donating group like a methoxy group (-OCH₃) at the para position (Compound 1b ) causes a bathochromic shift compared to the unsubstituted compound (Compound 1a ). Conversely, an electron-withdrawing group like a nitro group (-NO₂) at the para position (Compound 1d ) leads to a more significant red shift, which can be attributed to the extension of the conjugation and intramolecular charge transfer character of the transition. The high molar absorptivity values are characteristic of allowed π → π* transitions. For the specific compound of interest, this compound, one would expect the absorption maximum to be influenced by the presence of the two methoxy groups on the phenyl ring.

Computational and Theoretical Investigations of 2 3,4 Dimethoxyphenyl 1,3,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods allow for the detailed analysis of electronic structure and the prediction of reactivity.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring, while the LUMO can be distributed over the oxadiazole ring and adjacent substituents. In a study of the structurally similar compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively, resulting in a HOMO-LUMO gap of 4.4815 eV. nih.gov Another investigation on different 1,3,4-oxadiazole derivatives reported HOMO-LUMO gaps ranging from 3.15 eV to 3.83 eV, indicating that substituents can significantly influence these values. nih.gov The dimethoxy groups on the phenyl ring of 2-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, being electron-donating, are expected to influence the electron density distribution and thus the HOMO-LUMO energies and the resulting energy gap.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted 1,3,4-Oxadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | nih.gov |

| 2-(Phenyl)-5-(p-chlorophenyl)-1,3,4-oxadiazole | -6.89 | -1.89 | 5.00 | |

| 2-(p-Methoxyphenyl)-5-(p-chlorophenyl)-1,3,4-oxadiazole | -6.64 | -1.78 | 4.86 |

Note: Data for illustrative purposes for similar compounds.

Prediction of Molecular Reactivity Descriptors (e.g., Electrostatic Potential Maps, Fukui Functions)

Molecular reactivity descriptors provide a quantitative measure of a molecule's reactivity and selectivity towards electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For 1,3,4-oxadiazole derivatives, the nitrogen atoms of the oxadiazole ring are often identified as sites of negative potential, making them potential targets for electrophiles. nih.gov

Fukui functions are another set of descriptors derived from DFT that identify the most reactive sites in a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic and electrophilic attack with greater precision. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can also be calculated from HOMO and LUMO energies to provide a general overview of the molecule's reactivity. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Dynamic Stability Assessment

The this compound molecule possesses rotational freedom around the single bonds connecting the phenyl and oxadiazole rings. Conformational analysis through MD simulations can reveal the preferred spatial arrangement of these rings relative to each other. This is crucial as the conformation can significantly impact the molecule's properties and its ability to interact with other molecules. For the related compound, 2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, crystallographic studies have shown that the dihedral angles between the central oxadiazole ring and the pendant dimethoxyphenyl rings are 11.37° and 3.09°, indicating a relatively planar conformation in the solid state. mdpi.com MD simulations in a solvated environment would provide a more realistic picture of the conformational landscape and the dynamic stability of different conformers in solution.

Simulated Interactions with Biological Macromolecules (e.g., protein binding sites, without clinical implication)

MD simulations are a powerful tool for investigating the interactions between a small molecule and a biological macromolecule, such as a protein. By placing the this compound molecule in the binding site of a protein and simulating its movement over time, researchers can assess the stability of the complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. Such studies have been performed on various 1,3,4-oxadiazole derivatives to understand their interactions with enzymes like cyclooxygenase (COX) and various kinases, providing a dynamic view of the binding process that complements the static picture from molecular docking. acs.orgnih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of protein-ligand interactions.

In the context of this compound, molecular docking studies can be employed to predict its binding affinity and mode of interaction with various protein targets. For instance, numerous studies have docked 1,3,4-oxadiazole derivatives into the active sites of enzymes like cyclooxygenase (COX-1 and COX-2), kinases, and other proteins implicated in various biological processes. acs.orgacs.org The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with more negative values indicating a stronger interaction.

A study on novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors reported docking scores ranging from -11.88 to -13.69 kcal/mol. Another investigation on oxadiazole derivatives as STAT3 inhibitors found binding energies as high as -9.91 kcal/mol. nih.gov These studies also identify the specific amino acid residues in the protein's binding pocket that interact with the ligand, providing a detailed picture of the binding mode. For this compound, the dimethoxy groups and the oxadiazole ring would likely play a significant role in forming hydrogen bonds and other interactions within a protein's active site.

Table 2: Representative Molecular Docking Scores for 1,3,4-Oxadiazole Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) | Reference |

| Substituted 1,3,4-Oxadiazoles | Tubulin | -11.88 to -13.69 | nih.gov |

| 1,3,4-Oxadiazole Derivatives | STAT3 | -9.91 | nih.gov |

| 1,3,4-Oxadiazole-based Compounds | EGFR Tyrosine Kinase | -6.26 to -7.89 |

Note: Data for illustrative purposes for similar compounds and various protein targets.

Prediction of Binding Modes and Affinities with Specific Enzyme Active Sites and Receptor Pockets (non-human specific)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein, providing valuable information on binding affinity and mode. Studies on this compound derivatives have explored their interactions with various non-human specific enzymes.

For instance, N-Mannich base derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have been investigated for their antibacterial activity. nih.gov Molecular docking studies were performed to elucidate the mechanism of action, suggesting that these compounds may act by inhibiting sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of sterols in fungi and bacteria. nih.gov The docking analysis confirmed a good ability of these derivatives to bind to key amino acids within the enzyme's active site. nih.gov

Similarly, computational studies on related oxadiazole structures have targeted enzymes crucial for pathogens. Derivatives of the isomeric 1,2,4-oxadiazole (B8745197) have been studied as inhibitors of Leishmania infantum proteins, the protozoan responsible for visceral leishmaniasis. mdpi.com These in silico investigations, which included molecular docking and molecular dynamics simulations, predicted favorable binding interactions within the active sites of leishmanial enzymes. mdpi.com

Furthermore, hybrid molecules incorporating the methoxyphenyl-1,3,4-oxadiazole scaffold have been evaluated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease but also present in various species. nih.gov Molecular docking and molecular dynamics simulations revealed favorable interactions between these compounds and the BChE active site, providing a structural basis for their inhibitory activity. nih.gov

Table 1: Predicted Binding Interactions of this compound Derivatives with Non-Human Enzyme Targets

| Derivative Class | Enzyme Target | Organism/System | Key Findings from Docking/Simulation |

|---|---|---|---|

| N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | Sterol 14α-demethylase (CYP51) | Bacteria | Potential inhibition via binding to key amino acids in the active site. nih.gov |

| 3-Aryl-5-amine-1,2,4-oxadiazoles (isomeric relatives) | Leishmania infantum proteins | Leishmania infantum | Favorable binding modes and interactions predicted within enzyme active sites. mdpi.com |

| 1,2,3-Triazole-methoxyphenyl-1,3,4-oxadiazoles | Butyrylcholinesterase (BChE) | General (non-species specific) | Stable and favorable interactions observed within the BChE active site. nih.gov |

| Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives | Sterol 14α-demethylase (CYP51) | Mycobacterium species | Mechanism of action may be related to the inhibition of the CYP51 enzyme. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. sbq.org.br These models generate mathematical equations that can predict the activity of novel molecules, thereby streamlining the drug design process. sbq.org.brmanipal.edu For 1,3,4-oxadiazole derivatives, QSAR modeling has been instrumental in identifying the key structural features that govern their therapeutic potential. manipal.edu

These investigations typically involve calculating a wide range of molecular descriptors for each compound in a series and then using statistical methods to find the best correlation with their experimentally determined biological activity. sbq.org.brnih.gov This approach helps in understanding the structural requirements for optimal interaction with a biological target and guides the synthesis of more potent and selective analogues. manipal.edu

Development of Predictive Models for Biological Potency and Selectivity

Predictive QSAR models are valuable tools for estimating the biological activity of compounds that have not yet been synthesized. The robustness and predictive power of a QSAR model are assessed using several statistical parameters. A comprehensive QSAR analysis was conducted on a series of oxadiazole derivatives for their anti-tubercular activity, leading to the generation of both 2D and 3D-QSAR models. manipal.edu

The study employed techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR methods. manipal.edu The best model developed showed excellent predictive capability, with a high squared correlation coefficient (R²) of 0.979 and a cross-validated correlation coefficient (Q²) of 0.9558. manipal.edu An R² value close to 1.0 indicates a strong fit of the model to the data, while a Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov These robust models provide a reliable framework for assessing the anti-tubercular potential of structurally related compounds. manipal.edu

Table 2: Statistical Validation of a Predictive QSAR Model for Anti-tubercular Oxadiazole Derivatives

| QSAR Model Type | Statistical Parameter | Value | Significance |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | R² (Squared Correlation Coefficient) | 0.979 | Indicates a very strong correlation between the predicted and experimental activities for the training set compounds. manipal.edu |

| 3D-QSAR (CoMFA/CoMSIA) | Q² (Cross-validated R²) | 0.9558 | Demonstrates the model has excellent predictive power for new, untested compounds. manipal.edu |

Identification of Key Molecular Descriptors Influencing Activity

A primary outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. These descriptors can be steric, electronic, hydrophobic, or topological in nature. By understanding which properties are critical, chemists can strategically modify a lead compound to enhance its potency and selectivity.

In the 3D-QSAR study of anti-tubercular oxadiazole derivatives, CoMFA and CoMSIA contour maps were generated to visualize the impact of different molecular fields. manipal.edu The analysis delineated the influence of steric, electrostatic, hydrophobic, and hydrogen bond acceptor/donor fields on the molecule's inhibitory activity. manipal.edu For example, the models might indicate that bulky (sterically favored) groups are preferred in one region of the molecule, while electron-withdrawing (electrostatically favored) groups are beneficial in another.

Structure-activity relationship (SAR) analysis of related 1,2,4-oxadiazole derivatives against Leishmania infantum revealed that the electronic properties of substituents on the phenyl ring were crucial. mdpi.com The presence of an electron-donating methoxy (B1213986) group, such as in the 3,4-dimethoxyphenyl moiety, was found to significantly increase activity compared to an electron-withdrawing nitro group. mdpi.com This highlights the importance of the electronic landscape of the molecule for its biological function.

Table 3: Key Molecular Features Influencing the Activity of Oxadiazole Derivatives from QSAR/SAR Studies

| Feature/Descriptor | Influence on Biological Activity | Source Study |

|---|---|---|

| Steric Fields | The size and shape of substituents in specific regions can positively or negatively impact activity. | Anti-tubercular QSAR manipal.edu |

| Electrostatic Fields | The distribution of electron-rich and electron-poor regions is critical for interaction with the target. manipal.edu | Anti-tubercular QSAR manipal.edu |

| Hydrophobic Fields | Favorable hydrophobic interactions can enhance binding and activity. | Anti-tubercular QSAR manipal.edu |

| Hydrogen Bond Acceptor/Donor Fields | The potential to form hydrogen bonds is a key determinant of binding affinity. manipal.edu | Anti-tubercular QSAR manipal.edu |

| Electron-Donating Groups | Methoxy groups on the phenyl ring were found to increase antileishmanial activity. mdpi.com | Antileishmanial SAR mdpi.com |

Mechanistic Investigations of Biological Activities of 2 3,4 Dimethoxyphenyl 1,3,4 Oxadiazole Derivatives

In Vitro Enzyme Inhibition Studies

The biological activity of 2-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives is frequently attributed to their ability to inhibit specific enzymes. nih.gov These targeted inhibitions disrupt essential cellular processes in pathogenic organisms or cancer cells, forming the basis of their therapeutic potential.

Derivatives of 1,3,4-oxadiazole (B1194373) have been identified as inhibitors of crucial metabolic enzymes such as thymidylate synthase and topoisomerases, which are vital for DNA synthesis and repair. nih.gov

Topoisomerases: These enzymes are critical for managing DNA topology during replication, transcription, and repair. A novel bis-benzimidazole derivative containing a 3,4-dimethoxyphenyl group, known as DMA, has been shown to be a potent inhibitor of E. coli DNA topoisomerase I. nih.gov This compound demonstrated preferential inhibition of the bacterial enzyme over human topoisomerases I and II, highlighting its potential as a selective antibacterial agent. nih.gov The inhibitory mechanism was identified as poisoning, where the compound stabilizes the cleavage complex of the enzyme and DNA. nih.gov Other S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have also been reported as strong inhibitors of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. nih.gov

Thymidylate Synthase and Thymidine (B127349) Phosphorylase: Thymidylate synthase is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The 1,3,4-oxadiazole scaffold has been explored for its potential to inhibit this enzyme. nih.gov Additionally, related enzymes in nucleotide metabolism, such as thymidine phosphorylase (TP), have been targeted. A series of 1,3,4-oxadiazole-2-thione derivatives were synthesized and evaluated for their TP inhibitory activity. nih.gov One of the most active compounds, bearing a 4-hydroxyphenyl group at the C-5 position, exhibited an IC50 value of 38.24 ± 1.28 μM. nih.gov

Table 1: Inhibition of Metabolic Enzymes by 1,3,4-Oxadiazole Derivatives

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are major targets for drug development. researchgate.net

PIM-1 Kinase: A series of 2,5-disubstituted-1,3,4-oxadiazoles were designed and synthesized as PIM-1 kinase inhibitors for prostate cancer. nih.gov One derivative, compound 10f , emerged as a highly potent inhibitor with an IC50 of 17 nM against PIM-1 kinase, comparable to the reference drug Staurosporine. nih.govresearchgate.net

EGFR/VEGFR-2: Novel hybrids of 1,2,3-triazole and 1,2,4-oxadiazole (B8745197) have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govtandfonline.com Several of these compounds demonstrated potent antiproliferative activity by inhibiting these key receptor tyrosine kinases involved in tumor growth and angiogenesis. nih.govtandfonline.com

Other Kinases: The 1,3,4-oxadiazole scaffold has been incorporated into molecules targeting other kinases as well, such as c-Met. researchgate.net

Understanding how these inhibitors interact with their target enzymes is crucial for rational drug design. Kinetic studies and computational modeling provide insights into their binding modes.

Acetylcholinesterase (AChE): In a study of novel 1,3,4-oxadiazole derivatives as AChE inhibitors, kinetic analysis revealed that the compounds likely bind to an allosteric site on the enzyme. nih.gov This was determined through Lineweaver-Burk plots, which showed a decrease in Vmax and a constant Km, characteristic of non-competitive inhibition. nih.gov Molecular dynamics simulations further supported the stable binding of the most potent compounds to the enzyme. nih.gov

Molecular Docking: For many of the enzyme systems studied, including topoisomerases, thymidine phosphorylase, and protein kinases, molecular docking simulations have been employed. nih.govnih.gov These studies help to visualize the binding poses of the oxadiazole derivatives within the active or allosteric sites of the enzymes, identifying key interactions such as hydrogen bonds and π-π stacking that contribute to their inhibitory activity. nih.govnih.gov

Cellular Pathway Modulation Studies

Beyond direct enzyme inhibition, this compound derivatives exert their biological effects by modulating complex cellular pathways, leading to outcomes such as cell death in cancer cells or the elimination of microbial pathogens.

A significant area of research for 1,3,4-oxadiazole derivatives is their potential as anticancer agents. acs.org Their anti-proliferative effects are often mediated by inducing cell cycle arrest and apoptosis. acs.org

Apoptosis Induction: The PIM-1 kinase inhibitor 10f was found to induce apoptosis in PC-3 prostate cancer cells, showing a 43.2-fold increase in apoptotic cells compared to the control. nih.gov The induction of apoptosis is a common mechanism for 1,3,4-oxadiazole derivatives and is often confirmed by observing the activation of caspases, such as caspase-3 and caspase-8, and changes in the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.govtandfonline.com Some derivatives have also been shown to cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. acs.org

Cell Cycle Arrest: Compound 10f also disrupted the cell cycle in PC-3 cells, leading to an increased cell population in the PreG1 phase. nih.gov Other oxadiazole derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M, thereby preventing cancer cell proliferation. nih.govtandfonline.com

Table 2: Anti-proliferative Effects of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole core is also found in compounds with potent antimicrobial properties. nih.gov The mechanisms underlying this activity are varied and target essential bacterial structures and processes.

Inhibition of Bacterial Topoisomerases: As mentioned earlier, S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids are effective inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov By targeting these enzymes, the compounds prevent bacterial DNA replication, leading to cell death. nih.gov This mechanism is a well-established target for antibacterial drugs.

Cell Membrane Disruption: Some 1,3,4-oxadiazole derivatives are proposed to exert their antimicrobial effect by damaging the bacterial cell membrane. nih.gov This can lead to the leakage of cytoplasmic contents and a loss of membrane potential, ultimately resulting in cell lysis. nih.gov

Table 3: Antimicrobial Mechanisms of 1,3,4-Oxadiazole Derivatives

Elucidation of Anti-inflammatory Pathways (e.g., cyclooxygenase (COX) enzyme inhibition, cytokine modulation)

The anti-inflammatory effects of this compound derivatives are often attributed to their interaction with key inflammatory mediators, primarily cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Cyclooxygenase (COX) Enzyme Inhibition: The COX enzymes, particularly the inducible isoform COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) (PGs). nih.govmdpi.commdpi.com A primary mechanism for the anti-inflammatory action of many 1,3,4-oxadiazole derivatives is the inhibition of these enzymes. Research has shown that 2,5-diaryl-1,3,4-oxadiazoles can be potent and selective inhibitors of COX-2. researchgate.net The planar, aromatic nature of the oxadiazole ring allows it to act as a suitable linker, orienting the aryl substituents to effectively bind within the active site of the COX-2 enzyme. nih.gov Studies on various 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated their potential to inhibit COX-2 more effectively than COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Molecular docking studies have further illuminated these interactions, showing how derivatives can fit into the COX-2 active site, often in a manner similar to established inhibitors like celecoxib (B62257). mdpi.comresearchgate.net

Cytokine Modulation: Beyond direct enzyme inhibition, these compounds can modulate the inflammatory response by altering the production of signaling molecules called cytokines. In inflammatory conditions, macrophages are stimulated to produce pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Research on novel 1,3,4-oxadiazole derivatives has shown their capacity to significantly inhibit the production of these cytokines in lipopolysaccharide (LPS)-activated macrophage cell lines. nih.gov Furthermore, these derivatives have been found to reduce the levels of other inflammatory markers, including nitric oxide (NO) and reactive oxygen species (ROS), which are often associated with oxidative stress during inflammation. nih.govnih.gov For instance, certain oxadiazole derivatives have exhibited superior inhibitory effects on IL-6, NO, and ROS production when compared to standard drugs like celecoxib and diclofenac. nih.gov

Table 1: Anti-Inflammatory and COX-Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights

The biological activity of this compound derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) analysis helps to understand how different substituents on the core scaffold influence their therapeutic effects.

The presence of the 3,4-dimethoxyphenyl group at the 2-position of the 1,3,4-oxadiazole ring is a significant determinant of biological activity. Studies have confirmed that this specific substituent enhances anti-inflammatory properties. mdpi.com For example, in a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles, the derivative with a 3,4-dimethoxy phenyl group at the 5-position exhibited potent anti-inflammatory effects, with an inhibition of 61.9% in a rat paw edema assay, comparable to the standard drug indomethacin. ijpsjournal.com This suggests that the electron-donating methoxy (B1213986) groups contribute favorably to the molecule's interaction with its biological target. In other studies, methoxy substituents have been identified as key to enhancing the activity of oxadiazole derivatives. nih.gov The anti-inflammatory action of derivatives bearing 3,4-dimethoxy phenyls has been noted as significantly high. ijpsjournal.com

The substituents at the 5-position of the 1,3,4-oxadiazole ring play a crucial role in modulating the pharmacological activity. rroij.com

Aryl and Halogen Substituents: The introduction of different aryl groups at the 5-position can significantly alter the anti-inflammatory and analgesic activities. For instance, the presence of a 4-chlorophenyl group has been shown to improve anti-inflammatory effects. mdpi.com In one study, a derivative with a chloro-substituted phenyl ring was the most potent anti-inflammatory agent in its series. nih.gov

Thiol and S-Alkyl/Aryl Groups: The 1,3,4-oxadiazole ring can be substituted with a thiol (-SH) group, which serves as a handle for further modification through S-alkylation or S-arylation. nih.gov This approach has been used to create libraries of 2,5-disubstituted-1,3,4-oxadiazole derivatives with varying lipophilicity and steric properties, leading to compounds with significant anti-inflammatory and antioxidant potential. nih.gov

Amino Groups: Introduction of an amino group at the 2-position of the 1,3,4-oxadiazole ring has also been explored. N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione, for example, have demonstrated a broad spectrum of antibacterial activity. nih.govmdpi.com

Hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach to develop novel therapeutic agents with potentially enhanced efficacy or a broader spectrum of activity.

Oxadiazole-Quinoline Hybrids: The fusion of the 1,3,4-oxadiazole scaffold with a quinoline (B57606) moiety has been investigated. Amino derivatives of 1,3,4-oxadiazole containing a quinoline ring have shown promising antimicrobial activity. nih.govmdpi.com

Oxadiazole-Pyrrolo[3,4-d]pyridazinone Hybrids: In the search for new selective COX-2 inhibitors, researchers have synthesized hybrids incorporating the 1,3,4-oxadiazole-2-thione moiety with a pyrrolo[3,4-d]pyridazinone scaffold. mdpi.com These hybrid molecules were designed to combine the COX-inhibitory potential of the oxadiazole ring with the favorable properties of the other heterocyclic system, resulting in selective COX-2 inhibitors. mdpi.com

Oxadiazole with other Heterocycles: The 1,3,4-oxadiazole ring has been combined with various other heterocyclic systems like thiazole (B1198619) and pyrazole (B372694) to create compounds with enhanced antimicrobial or anti-inflammatory activities. rroij.com The goal of this molecular hybridization is often to achieve a synergistic effect, where the combined activity is greater than the sum of the individual components. For example, the combination of an oxadiazole derivative with the antibiotic oxacillin (B1211168) has shown a synergistic effect against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: List of Chemical Compounds

Advanced Applications and Future Research Directions of 2 3,4 Dimethoxyphenyl 1,3,4 Oxadiazole

Exploration in Advanced Materials Science

The inherent properties of the 1,3,4-oxadiazole (B1194373) ring, such as its electron-deficient nature and rigid, planar structure, make it an excellent candidate for use in electronic and optical materials. eurekaselect.combohrium.com Derivatives of this heterocycle are increasingly being investigated for applications in organic light-emitting diodes (OLEDs) and as components of conductive polymers. chemicalbook.com

The 1,3,4-oxadiazole moiety is recognized for its ability to transport electrons, a crucial function in the emissive layer of OLED devices. chemicalbook.com Polymers incorporating the 1,3,4-oxadiazole structure have demonstrated notable photoluminescence and thermal stability. nih.gov For instance, aromatic poly(1,3,4-oxadiazole-ether)s have been studied for their optical properties in both solution and solid states, showing their potential as luminescent materials. nih.govnih.gov The 2-(3,4-Dimethoxyphenyl) group, with its electron-donating methoxy (B1213986) groups, can modulate the electronic properties of the oxadiazole core, potentially enhancing its light-emitting capabilities and tuning the emission color. While specific photoluminescence data for 2-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole is not extensively documented, the general characteristics of related compounds suggest it is a promising candidate for creating new fluorophores. chemicalbook.comresearchgate.net Future research will likely focus on synthesizing and characterizing polymers incorporating this specific moiety to evaluate their performance in OLEDs and other organic electronic devices.

Table 1: Potential Material Science Applications and Relevant Properties

| Application Area | Key Property of 1,3,4-Oxadiazole Core | Potential Influence of 3,4-Dimethoxyphenyl Group |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting, high photoluminescence quantum yield. nih.gov | Tuning of emission wavelength, enhancement of quantum efficiency. |

| Conductive Polymers | Thermal and chemical stability, defined conjugation pathway. researchgate.net | Modification of polymer solubility and processability, altering conductivity. |

| Laser Dyes | Strong fluorescence and stability. chemicalbook.com | Shifting absorption and emission spectra for different laser applications. |

Development as Chemical Probes for Biological Systems

Fluorescent chemical probes are indispensable tools for non-clinical imaging and the detection of biologically relevant species. The development of such probes based on the 1,3,4-oxadiazole scaffold is an active area of research. nih.gov These molecules can be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a specific analyte, such as a metal ion or a change in pH. nih.govnih.gov

The 1,3,4-oxadiazole ring itself can act as a fluorophore. nih.gov The fluorescence properties can be finely tuned by the substituents attached to the ring. The 3,4-dimethoxyphenyl group on the this compound molecule can influence its photophysical properties, making it a candidate for development as a chemical probe. For example, studies on 2,5-diphenyl-1,3,4-oxadiazole (B188118) have detailed its fluorescence spectral properties, providing a basis for understanding how modifications can impact emission. nih.govacs.org Research on other oxadiazole derivatives has shown their ability to detect pH changes and metal cations like Hg2+. nih.govnih.gov Future work could involve synthesizing derivatives of this compound with specific recognition motifs to create selective probes for non-clinical imaging of cellular components or for detecting environmental toxins. The reversible ring-opening and closing of related oxazolidine (B1195125) probes in response to pH suggests a potential mechanism that could be engineered into oxadiazole systems for creating advanced, reversible sensors. nih.gov

Role in Catalyst Development for Organic Reactions

The use of 1,3,4-oxadiazole derivatives in catalysis is a largely unexplored frontier. While these heterocycles are typically the products of chemical reactions rather than the catalysts themselves, their structural and electronic features suggest potential applications. The nitrogen atoms in the oxadiazole ring possess lone pairs of electrons, making them potential ligands for coordinating with metal centers in transition metal catalysis.

The stability of the oxadiazole ring could be advantageous, providing robustness to a catalyst under various reaction conditions. bohrium.com The electronic properties of the 2-(3,4-Dimethoxyphenyl) substituent could be used to modulate the electron density at the metal center, thereby influencing the catalyst's activity and selectivity. While direct examples of this compound being used as a catalyst are scarce, future research could focus on designing and synthesizing organometallic complexes featuring this compound as a ligand. Such catalysts could then be screened for activity in a range of organic transformations, such as cross-coupling reactions, which are fundamental to modern chemical synthesis. acs.org

Identification of Novel Biological Targets and Unexplored Mechanistic Pathways

Derivatives of 1,3,4-oxadiazole are well-known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.com The 3,4-dimethoxyphenyl moiety appears to be a key pharmacophore that enhances some of these activities.

Studies have shown that the presence of a 3,4-dimethoxyphenyl group on the oxadiazole ring can improve anti-inflammatory activity. mdpi.com The mechanism for this is postulated to involve the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LO) enzymes, which are key mediators in the inflammatory cascade. tandfonline.com This dual inhibition is a desirable trait as it may reduce the gastric side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govtandfonline.com Furthermore, a derivative, 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole, has demonstrated potent anticancer activity, suggesting that the dimethoxyphenyl-oxadiazole core can be a building block for targeting pathways involved in cell proliferation. nih.gov Potential targets could include protein kinases, histone deacetylases (HDAC), or topoisomerases. nih.govresearchgate.net Future research should focus on elucidating the specific molecular targets of this compound and its close analogs to understand their precise mechanisms of action and to identify novel therapeutic opportunities.

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can analyze vast datasets to identify patterns and build predictive models, accelerating the design of new molecules with desired properties. nih.govelifesciences.org

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example, where ML models are trained to predict the biological activity of compounds based on their structural features. brieflands.comnih.gov Several 3D-QSAR and 4D-QSAR models have been successfully developed for various 1,3,4-oxadiazole derivatives to predict their antimycobacterial and anti-Alzheimer's activities. nih.govnih.govbrieflands.comnih.govresearchgate.net These models help identify which structural modifications are likely to enhance potency. For this compound, AI and ML could be employed for:

De Novo Design: Generative models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or material properties.

Activity Prediction: Predictive models can screen virtual libraries of derivatives to prioritize which compounds to synthesize and test, saving time and resources. elifesciences.orgmanipal.edu

Synthesis Prediction: ML algorithms can also predict reaction yields and optimal synthetic routes, contributing to more efficient and sustainable chemical production. chemrxiv.org

Future work will undoubtedly involve the development of bespoke ML models trained on data specific to dimethoxyphenyl-oxadiazoles to guide the rational design of the next generation of compounds.

Scalable and Sustainable Synthetic Strategies for Industrial Application

The translation of a promising compound from the laboratory to industrial application hinges on the availability of scalable, cost-effective, and environmentally friendly synthetic methods. eurekaselect.com Traditional methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles often rely on harsh dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride, which are corrosive and generate significant waste. nih.govresearchgate.net

Modern research is focused on developing "green" synthetic alternatives. For the synthesis of this compound, this would typically involve the cyclization of a 1,2-diacylhydrazine precursor. Sustainable approaches to this transformation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often leads to higher yields with less solvent usage. mdpi.comnih.gov

Catalyst-Free Visible-Light-Promoted Cyclization: Recent methods have shown that 1,3,4-oxadiazoles can be synthesized from aldehydes using visible light, avoiding the need for metal catalysts or harsh reagents. acs.org

Alternative Dehydrating Agents: The use of safer and more practical cyclodehydration agents like silica-supported dichlorophosphate (B8581778) or [Et2NSF2]BF4 (XtalFluor-E) offers a more benign alternative to traditional reagents. nih.govrsc.org

One-Pot Procedures: Strategies that combine synthesis and functionalization into a single step, such as reacting carboxylic acids with N-isocyaniminotriphenylphosphorane, improve efficiency and reduce waste. acs.org

The development and optimization of these green methods will be crucial for the eventual industrial-scale production of this compound for any of its potential advanced applications.

Q & A

Q. How can researchers optimize the synthesis of 2-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives for improved yield and purity?

Methodological Answer: The synthesis typically involves cyclization of substituted hydrazides with carboxylic acid derivatives. For example, refluxing 3,4-dimethoxyphenylacetic acid hydrazide with an appropriate carbonyl source (e.g., substituted benzaldehyde) in ethanol or DMSO under acidic conditions (e.g., glacial acetic acid) for 4–18 hours is a common approach . Yield optimization can be achieved by:

- Controlling reaction time and temperature (e.g., 18-hour reflux in DMSO for 65% yield) .

- Using high-purity solvents and catalysts (e.g., DMSO as a polar aprotic solvent enhances cyclization efficiency) .

- Purifying via recrystallization in water-ethanol mixtures to remove unreacted intermediates .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR (¹H and ¹³C): Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the 6.5–7.5 ppm range) .

- Mass Spectrometry (HRMS/ESI-MS): Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀N₂O₃ at m/z 219.0774) .

- IR Spectroscopy: Identifies oxadiazole ring vibrations (C=N stretch at ~1600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between in vitro and in vivo anti-inflammatory activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise due to pharmacokinetic factors (e.g., bioavailability, metabolic stability). Strategies include:

- Pharmacokinetic Profiling: Assess plasma half-life and tissue distribution using LC-MS/MS .

- Metabolite Identification: Incubate compounds with liver microsomes to identify active/inactive metabolites .

- Dose-Response Optimization: Adjust in vivo doses based on preliminary ADME data. For example, 20 mg/kg oral dosing in rodent models showed 61.9% anti-inflammatory activity (vs. 64.3% for indomethacin) .

Q. What computational approaches are used to predict the binding affinity of this compound to COX-2?

Methodological Answer:

- Molecular Docking (AutoDock Vina/GOLD): Dock the compound into COX-2’s active site (PDB ID: 5KIR) to evaluate hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .

- QSAR Modeling: Use descriptors like LogP, polar surface area, and HOMO-LUMO gaps to correlate structure with activity. For example, 3,4-dimethoxyphenyl substitution enhances activity due to increased electron-donating effects .

- MD Simulations: Validate docking poses via 100-ns simulations to assess binding stability .

Q. How can researchers address the ulcerogenicity of this compound while retaining anti-inflammatory efficacy?

Methodological Answer:

- Structural Modifications: Introduce cyclopropyl or trifluoromethyl groups to reduce gastric acid secretion .

- Prodrug Design: Mask the carboxylic acid group with ester prodrugs to minimize direct mucosal irritation .

- Ulcerogenicity Screening: Compare ulcer indices (e.g., 0.58–0.83 for oxadiazoles vs. 2.67 for indomethacin) in rodent models post-60 mg/kg dosing .

Data Contradiction Analysis

Q. Why do some studies report conflicting antibacterial activity for this compound against Staphylococcus aureus?

Methodological Answer: Variability may stem from:

- Strain-Specific Resistance: Test clinical vs. lab strains (e.g., MIC = 12.5 mg/mL for S. aureus ATCC 25923 vs. resistant isolates) .

- Assay Conditions: Use standardized CLSI broth microdilution protocols to minimize discrepancies in inoculum size or incubation time .

- Compound Stability: Pre-test compound integrity in DMSO/water mixtures to rule out degradation .

Structural and Crystallographic Insights

Q. How does the crystal packing of this compound influence its physicochemical properties?

Methodological Answer:

- X-Ray Diffraction: Resolve crystal structures to identify π-π stacking (3.5–4.0 Å spacing) and hydrogen-bonding networks (e.g., C=O···H-N interactions) .

- Thermal Analysis (DSC/TGA): Correlate melting points (e.g., 141–143°C) with lattice stability .

- Solubility Prediction: Use Hirschfeld surface analysis to assess intermolecular interactions impacting aqueous solubility .

Biological Activity Profiling

Q. What mechanistic pathways underlie the analgesic activity of this compound derivatives?

Methodological Answer:

- Receptor Binding Assays: Test affinity for opioid (μ, κ) and prostaglandin receptors via radioligand displacement .

- In Vivo Nociception Models: Use hot-plate (thermal) and acetic acid writhing (chemical) assays. Compounds like 4i showed 70.6% analgesic activity at 25 mg/kg i.p. .

- Cox-1/Cox-2 Selectivity: Measure inhibition ratios (e.g., IC₅₀ values) to confirm COX-2 selectivity and reduced side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.